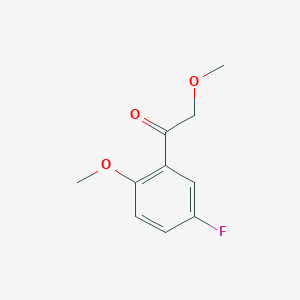
1-(6-Fluorobenzofuran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluorobenzofuran-2-yl)ethanone is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The presence of a fluorine atom in the benzofuran ring enhances the compound’s chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluorobenzofuran-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of cesium fluoride with (benzofuran-2-yl)phenyliodonium tosylate, which produces 2-fluorobenzofuran . Another method includes the use of fluorinating agents such as trifluoromethyl hypofluorite (CF3OF) to introduce the fluorine atom into the benzofuran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluorobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzofuran ring, leading to a wide range of derivatives.
Scientific Research Applications
1-(6-Fluorobenzofuran-2-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Researchers are exploring its potential as a drug candidate for treating various diseases due to its unique chemical properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Fluorobenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can modulate various biochemical pathways, resulting in its observed pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)ethanone: Similar in structure but with two fluorine atoms on the phenyl ring.
1-(3-Bromo-1-benzofuran-2-yl)ethanone: Contains a bromine atom instead of fluorine.
2-bromo-1-(furan-2-yl)ethan-1-one: A related compound with a bromine atom and a furan ring.
Uniqueness
1-(6-Fluorobenzofuran-2-yl)ethanone is unique due to the specific positioning of the fluorine atom on the benzofuran ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H7FO2 |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
1-(6-fluoro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H7FO2/c1-6(12)9-4-7-2-3-8(11)5-10(7)13-9/h2-5H,1H3 |
InChI Key |
NRKXIMUINREXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



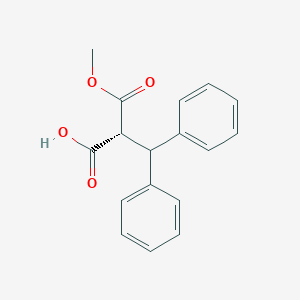
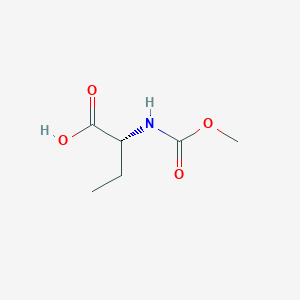
![3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051748.png)
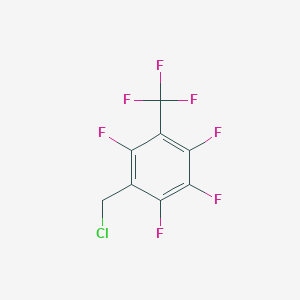
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15051752.png)


![(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15051771.png)
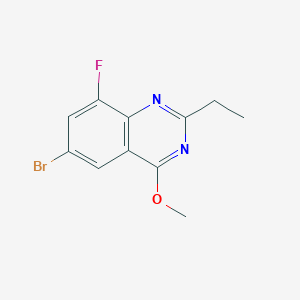
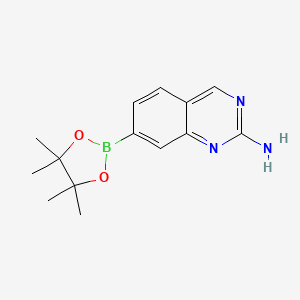
![[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051797.png)
